2-(4-tert-butylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that features a combination of phenoxy, thiophene, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-tert-butylphenol with chloroacetic acid to form 2-(4-tert-butylphenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring, followed by acylation with thiophene-2-carbonyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxy and thiophene groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)propanoic acid
- tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate
- 2-tert-Butyl-4-methoxyphenole
Uniqueness
What sets 2-(4-tert-butylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiophene and thiadiazole rings in a single molecule is relatively rare and can lead to unique reactivity and interaction profiles.
Properties
Molecular Formula |
C18H19N3O2S2 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C18H19N3O2S2/c1-18(2,3)12-6-8-13(9-7-12)23-11-15(22)19-17-20-16(21-25-17)14-5-4-10-24-14/h4-10H,11H2,1-3H3,(H,19,20,21,22) |
InChI Key |
LNVWVNFWUAPRGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=CS3 |
Origin of Product |
United States |
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